

Olanzapine Thiolactam (CAS No. 1017241-36-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olanzapine thiolactam*

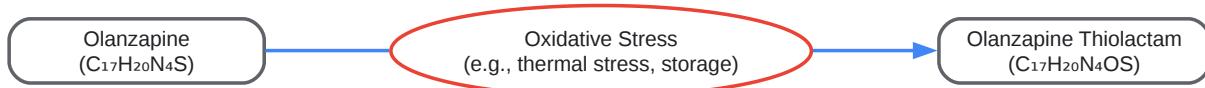
Cat. No.: *B1436794*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder.^[1] As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety and efficacy. This technical guide provides an in-depth overview of **Olanzapine Thiolactam** (CAS No. 1017241-36-9), a known impurity and degradation product of Olanzapine.^{[2][3]} The formation of this thiolactam derivative is often associated with oxidative stress, thermal conditions, or prolonged storage of Olanzapine formulations.^{[2][4]} This document details its chemical properties, a proposed synthetic pathway, analytical methodologies for its detection, and a visualization of its formation.


Chemical and Physical Properties

Olanzapine Thiolactam is a potential impurity that can arise during the manufacturing process or storage of Olanzapine.^{[5][6]} Its presence is monitored during quality control to ensure the safety and efficacy of the final drug product.^[6]

Property	Value	Reference
CAS Number	1017241-36-9	[2]
Chemical Name	(Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][2][4]diazepin-3-ylidene)propan-2-one	[5]
Synonyms	Olanzapine Ketothiolactam, Olanzapine Thiolactam Impurity	[2][3]
Molecular Formula	$C_{17}H_{20}N_4OS$	[2]
Molecular Weight	328.43 g/mol	[6]
Appearance	Yellow to Brownish Yellow Solid	[6]
Solubility	Slightly soluble in DMSO (heated) and Methanol (heated)	[2]
Storage	2-8°C, Hygroscopic, under inert atmosphere	[6]

Formation Pathway

Olanzapine Thiolactam is understood to be an oxidative degradation product of Olanzapine. [4][7] The thiophene ring of the Olanzapine molecule is susceptible to oxidation, leading to the formation of the thiolactam derivative.[4][7]

[Click to download full resolution via product page](#)

Proposed degradation pathway of Olanzapine to **Olanzapine Thiolactam**.

Experimental Protocols

Synthesis of Olanzapine Thiolactam

A synthetic route for **Olanzapine Thiolactam** has been described involving the reaction of Olanzapine with a singlet oxygen mimic.^[7] The following protocol is based on the published literature.

Materials:

- Olanzapine
- 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Suitable organic solvent (e.g., dichloromethane)
- Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Dissolve Olanzapine in a suitable organic solvent.
- Add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or analytical HPLC).
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the resulting residue using preparative HPLC to isolate **Olanzapine Thiolactam**.^[7]
- Characterize the purified product using spectroscopic methods such as UV, IR, MS, and NMR to confirm its identity and purity.^[7]

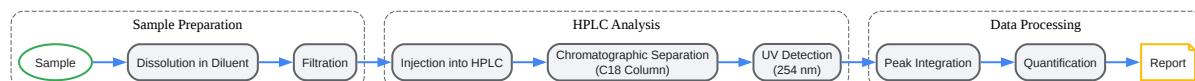
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed for the detection and quantification of Olanzapine and its impurities, including **Olanzapine Thiolactam**.^[8]

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:


- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.^[8]
- Flow Rate: 1.0 mL/min^[8]
- Detection Wavelength: 254 nm^[8]
- Column Temperature: Ambient

Procedure:

- Standard Preparation: Prepare a standard solution of **Olanzapine Thiolactam** in a suitable diluent (e.g., mobile phase).
- Sample Preparation: Dissolve the Olanzapine drug substance or product in the diluent to a known concentration.
- Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
- Analysis: Record the chromatograms and determine the retention time and peak area for **Olanzapine Thiolactam** in both the standard and sample solutions.
- Quantification: Calculate the amount of **Olanzapine Thiolactam** in the sample by comparing its peak area to that of the standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Olanzapine and its impurities.

[Click to download full resolution via product page](#)

General workflow for the HPLC analysis of Olanzapine impurities.

Conclusion

Olanzapine Thiolactam is a critical impurity to monitor in the development and manufacturing of Olanzapine products. Understanding its formation pathway and having robust analytical methods for its detection are essential for ensuring the quality, safety, and stability of this widely used antipsychotic medication. The information provided in this guide serves as a valuable resource for professionals involved in the research, development, and quality control of Olanzapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. | Semantic Scholar [semanticscholar.org]

- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. Olanzapine Thiolactam | 1017241-36-9 [chemicea.com]
- 7. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olanzapine Thiolactam (CAS No. 1017241-36-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1436794#olanzapine-thiolactam-cas-number-1017241-36-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com